GNF-5

Catalog No.
S529129
CAS No.
778277-15-9
M.F
C20H17F3N4O3
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GNF-5

CAS Number

778277-15-9

Product Name

GNF-5

IUPAC Name

N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C20H17F3N4O3

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)27-18-11-17(25-12-26-18)13-2-1-3-14(10-13)19(29)24-8-9-28/h1-7,10-12,28H,8-9H2,(H,24,29)(H,25,26,27)

InChI Key

IIQUYGWWHIHOCF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GNF-5; GNF 5; GNF5.

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F

Description

The exact mass of the compound N-(2-Hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide is 418.12528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GNF-5 is a synthetic organic compound and a selective allosteric inhibitor of the BCR-ABL kinase, which plays a crucial role in certain types of leukemia, particularly chronic myeloid leukemia. It is an analogue of GNF-2, designed to enhance pharmacokinetic properties and prolong its half-life. The compound's structure features an N-hydroxyethyl carboxamide at the 4-position, which contributes to its improved stability and efficacy in biological systems. GNF-5 operates by binding to the myristate-binding site of the BCR-ABL protein, thereby inhibiting its activity without competing with adenosine triphosphate, which is a common mechanism for many kinase inhibitors .

The primary focus of research on N-(2-Hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide has been its potential role as a CYP3A4 inhibitor []. CYP3A4 is a vital enzyme in the liver responsible for metabolizing a wide range of medications and endogenous compounds. Inhibition of CYP3A4 can alter the metabolism and potentially increase the blood concentration of co-administered drugs. However, the detailed mechanism by which GNF-5 inhibits CYP3A4 is not yet elucidated in scientific literature.

  • CYP3A4 Inhibition

    One of the primary areas of research on GNF-5 is its ability to inhibit CYP3A4, a vital liver enzyme responsible for metabolizing a wide range of drugs and other xenobiotics PubChem: ). CYP3A4 inhibition can potentially increase the blood levels of co-administered medications, requiring dosage adjustments.

  • Other Biological Activities

    While CYP3A4 inhibition is the most studied activity of GNF-5, some research suggests it may have other biological effects. However, more data is needed to elucidate these potential mechanisms of action.

GNF-5 exhibits significant inhibitory effects on various cancer cell lines by disrupting the signaling pathways mediated by BCR-ABL. The compound has an IC50 value ranging from 0.1 to >10 µM, indicating its potency across different cellular contexts. In studies involving Ba/F3 cells expressing wild-type BCR-ABL and mutant variants such as E255V and T315I, GNF-5 demonstrated effective inhibition with IC50 values of 0.22 µM and 0.38 µM, respectively . The compound's mechanism involves allosteric modulation rather than direct competition with ATP, which is a distinctive feature compared to many traditional inhibitors.

The biological activity of GNF-5 extends beyond mere inhibition of BCR-ABL kinase. In vitro studies have shown that it induces apoptosis in cancer cells and causes cell cycle arrest at the G0/G1 phase. This effect is mediated through the downregulation of Skp2, an oncogene that promotes cell proliferation . Additionally, GNF-5 has been shown to normalize blood cell counts and spleen size in mouse models injected with BCR-ABL-positive cells, indicating its potential therapeutic effects in vivo .

The synthesis of GNF-5 involves several steps typical for organic compounds targeting kinase inhibition. The key steps include:

  • Formation of the pyrimidine core: Utilizing standard organic synthesis techniques to build the pyrimidine structure.
  • Modification at the aniline position: Introducing a trifluoromethoxy group to enhance binding affinity.
  • Carboxamide formation: Attaching the N-hydroxyethyl group to improve solubility and stability.

The synthesis requires careful control of reaction conditions to ensure high yield and purity .

GNF-5 is primarily investigated for its applications in cancer therapy, particularly for treating chronic myeloid leukemia resistant to conventional therapies like imatinib. Its ability to inhibit both wild-type and mutant forms of BCR-ABL makes it a valuable candidate for combination therapies aimed at overcoming drug resistance . Furthermore, GNF-5 has potential applications in research settings as a tool compound for studying BCR-ABL signaling pathways and resistance mechanisms.

Several compounds share structural or functional similarities with GNF-5. Here are some notable examples:

Compound NameMechanismIC50 (µM)Unique Features
ImatinibATP competitive inhibitor~0.01First-line treatment for chronic myeloid leukemia
DasatinibDual BCR-ABL/SRC inhibitor0.12Effective against many imatinib-resistant mutations
NilotinibATP competitive inhibitor0.01More potent against T315I mutation compared to imatinib
GNF-2Allosteric inhibitor (parent compound)0.1 - 10Predecessor to GNF-5 with less optimized pharmacokinetics

Uniqueness of GNF-5: Unlike traditional ATP competitive inhibitors, GNF-5's allosteric mechanism allows it to maintain efficacy against mutations that confer resistance to other therapies, making it a promising candidate for combination treatments in resistant cases of leukemia .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

418.12527490 g/mol

Monoisotopic Mass

418.12527490 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3ZUA56XMQQ

Wikipedia

Gnf-5

Dates

Modify: 2023-08-15
1: Skora L, Kempf D, Mestan J, D'Orazio D, Jahnke W. Phosphorylation of Tyr245 in the open-inhibited state of Abelson kinase does not induce downstream signaling. Eur J Haematol. 2015 Jul 7. doi: 10.1111/ejh.12627. [Epub ahead of print] PubMed PMID: 26154982.
2: Karunakaran U, Park SJ, Jun do Y, Sim T, Park KG, Kim MO, Lee IK. Non-receptor tyrosine kinase inhibitors enhances β-cell survival by suppressing the PKCδ signal transduction pathway in streptozotocin-induced β-cell apoptosis. Cell Signal. 2015 Jun;27(6):1066-74. doi: 10.1016/j.cellsig.2015.01.018. Epub 2015 Feb 12. PubMed PMID: 25683919.
3: Chen S, Tang DD. c-Abl tyrosine kinase regulates cytokinesis of human airway smooth muscle cells. Am J Respir Cell Mol Biol. 2014 Jun;50(6):1076-83. doi: 10.1165/rcmb.2013-0438OC. PubMed PMID: 24392933; PubMed Central PMCID: PMC4068917.
4: Skora L, Mestan J, Fabbro D, Jahnke W, Grzesiek S. NMR reveals the allosteric opening and closing of Abelson tyrosine kinase by ATP-site and myristoyl pocket inhibitors. Proc Natl Acad Sci U S A. 2013 Nov 19;110(47):E4437-45. doi: 10.1073/pnas.1314712110. Epub 2013 Nov 4. PubMed PMID: 24191057; PubMed Central PMCID: PMC3839726.
5: Cleary RA, Wang R, Wang T, Tang DD. Role of Abl in airway hyperresponsiveness and airway remodeling. Respir Res. 2013 Oct 11;14:105. doi: 10.1186/1465-9921-14-105. PubMed PMID: 24112389; PubMed Central PMCID: PMC3852349.
6: Iacob RE, Zhang J, Gray NS, Engen JR. Allosteric interactions between the myristate- and ATP-site of the Abl kinase. PLoS One. 2011 Jan 10;6(1):e15929. doi: 10.1371/journal.pone.0015929. PubMed PMID: 21264348; PubMed Central PMCID: PMC3018526.
7: Kim DH, Sim T. Chemical kinomics: a powerful strategy for target deconvolution. BMB Rep. 2010 Nov;43(11):711-9. doi: 10.5483/BMBRep.2010.43.11.711. Review. PubMed PMID: 21110913.
8: Deng X, Okram B, Ding Q, Zhang J, Choi Y, Adrián FJ, Wojciechowski A, Zhang G, Che J, Bursulaya B, Cowan-Jacob SW, Rummel G, Sim T, Gray NS. Expanding the diversity of allosteric bcr-abl inhibitors. J Med Chem. 2010 Oct 14;53(19):6934-46. doi: 10.1021/jm100555f. PubMed PMID: 20828158; PubMed Central PMCID: PMC2951064.
9: Zhang J, Adrián FJ, Jahnke W, Cowan-Jacob SW, Li AG, Iacob RE, Sim T, Powers J, Dierks C, Sun F, Guo GR, Ding Q, Okram B, Choi Y, Wojciechowski A, Deng X, Liu G, Fendrich G, Strauss A, Vajpai N, Grzesiek S, Tuntland T, Liu Y, Bursulaya B, Azam M, Manley PW, Engen JR, Daley GQ, Warmuth M, Gray NS. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors. Nature. 2010 Jan 28;463(7280):501-6. doi: 10.1038/nature08675. Epub 2010 Jan 13. PubMed PMID: 20072125; PubMed Central PMCID: PMC2901986.

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